furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2.1]octan-8-yl)methanone.
Scientific Research Applications
Synthesis and Chemical Reactions
Furan-2-yl compounds, like furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, are involved in various synthetic and chemical reactions, which are crucial for the development of new materials and molecules with potential applications in pharmaceuticals, materials science, and organic chemistry. For instance, furan-2-yl(phenyl)methanol derivatives are known to undergo aza-Piancatelli rearrangement, leading to the formation of cyclopentenone derivatives under specific catalytic conditions, which is a significant reaction in organic synthesis for constructing complex cyclic structures (Reddy et al., 2012). Similarly, the use of In(OTf)3 as a catalyst facilitates the tandem aza-Piancatelli rearrangement/Michael reaction, yielding benzo[b][1,4]thiazine and oxazine derivatives, showcasing the versatility of furan-2-yl compounds in synthesizing heterocyclic structures with potential biological activity (Reddy et al., 2012).
Catalysis and Material Science
The reactivity of furan-2-yl compounds also extends to their role in catalysis and material science. The transformation of furan-2-yl derivatives through various catalytic processes leads to the formation of novel materials and catalysts that can be applied in different chemical reactions and processes. This aspect highlights the significance of furan-2-yl compounds in advancing catalytic methodologies and developing new materials with unique properties.
Pharmacological Potential
Furan-2-yl compounds exhibit a range of biological activities, making them of interest in the development of new therapeutic agents. Their involvement in the synthesis of compounds with protein tyrosine kinase inhibitory activity indicates their potential in designing drugs for treating various diseases, including cancer. The synthesis of novel furan-2-yl(phenyl)methanone derivatives and their evaluation for protein tyrosine kinase inhibitory activity exemplify the pharmacological relevance of these compounds, with several derivatives showing promising activity comparable to or even exceeding that of known inhibitors (Zheng et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound 8-(furan-2-carbonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane, also known as furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, are the Janus kinases (JAKs) JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines .
Mode of Action
The compound furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone interacts with its targets, JAK1 and TYK2, by inhibiting their activity. It is a highly potent and selective inhibitor against JAK1 (IC 50 = 4 nM) and TYK2 (IC 50 = 5 nM) as measured in in vitro kinase assays . Its potency against JAK2 or JAK3 is greater than 1 µM .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone affects the signaling pathways of proinflammatory cytokines, such as IL-12 and IL-23 . These pathways are associated with Th1 and Th17 cell differentiation and activation .
Pharmacokinetics
The compound furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is orally bioavailable . .
Result of Action
The molecular and cellular effects of the action of furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone include the inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models . These effects are likely due to the compound’s inhibition of JAK1 and TYK2, which disrupts the signaling of proinflammatory cytokines and reduces the activation of Th1 and Th17 cells .
properties
IUPAC Name |
furan-2-yl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-17-11-7-9-4-5-10(8-11)14(9)13(15)12-3-2-6-16-12/h2-3,6,9-11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWSBHPTVCQQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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